
Uridine triphosphate-15N2 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine triphosphate-15N2 (dilithium) is a nucleotide analog where two nitrogen atoms are isotopically labeled with nitrogen-15. This compound is a derivative of uridine triphosphate, a nucleotide that plays a crucial role in various biological processes, including the regulation of pancreatic functions in both endocrine and exocrine secretion, cell proliferation, and intracellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 into the uridine triphosphate molecule. This process typically starts with the synthesis of uridine, followed by the phosphorylation of uridine to form uridine monophosphate, uridine diphosphate, and finally uridine triphosphate. The nitrogen-15 labeling is introduced during the synthesis of uridine .
Industrial Production Methods
Industrial production of uridine triphosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Phosphorylation and Dephosphorylation: These reactions involve the addition or removal of phosphate groups.
Hydrolysis: The compound can be hydrolyzed to form uridine diphosphate and uridine monophosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating Agents: Such as ATP and other nucleotide triphosphates.
Hydrolyzing Agents: Such as water and specific enzymes like phosphatases.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and various substituted uridine derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: Plays a role in studying nucleotide metabolism and intracellular signaling pathways.
Medicine: Used in research related to pancreatic functions, cancer cell proliferation, and myocardial infarction treatment.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development processes
Wirkmechanismus
Uridine triphosphate-15N2 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and intracellular signaling. The compound regulates pancreatic functions by modulating the activity of channels, transporters, and signaling molecules. It also influences cell proliferation and differentiation through its interaction with specific receptors and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine triphosphate-13C9 (dilithium): Another isotope-labeled uridine triphosphate with carbon-13 labeling.
Uridine triphosphate-d13 (dilithium): A deuterium-labeled uridine triphosphate.
Uridine triphosphate-13C9, 15N2 (sodium): A compound labeled with both carbon-13 and nitrogen-15
Uniqueness
Uridine triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and tracing nitrogen-containing compounds in biological systems. This specificity allows for more precise and accurate measurements in various research applications .
Eigenschaften
Molekularformel |
C9H13Li2N2O15P3 |
|---|---|
Molekulargewicht |
498.0 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
InChI-Schlüssel |
OUFREPIBZXXUHS-BXRRZPCLSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
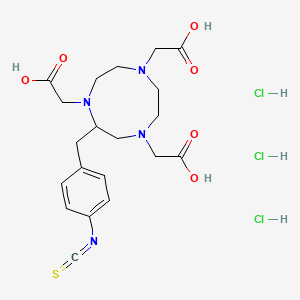
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
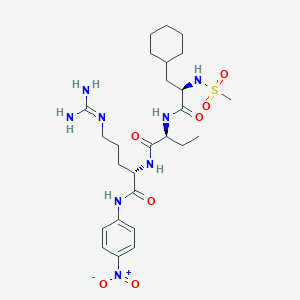
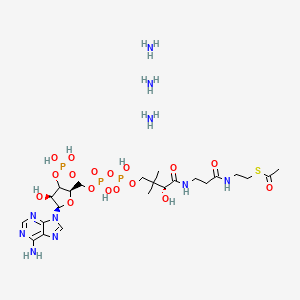
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)

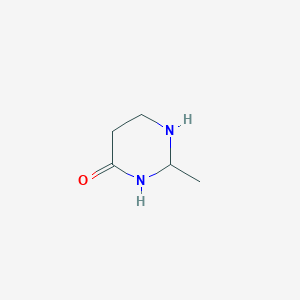
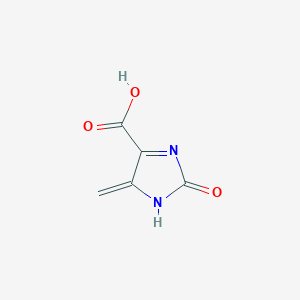

![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
